The In-Depth Mechanism of PF-05105679: A Technical Guide to its Antagonism of the TRPM8 Ion Channel
The In-Depth Mechanism of PF-05105679: A Technical Guide to its Antagonism of the TRPM8 Ion Channel
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of PF-05105679, a selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's pharmacological properties, the experimental methodologies used for its characterization, and its effects on TRPM8 signaling pathways.
Executive Summary
PF-05105679 is a potent and selective antagonist of the TRPM8 ion channel, a key player in the sensation of cold.[1][2][3] Developed as a potential analgesic for cold-related pain, this compound has been instrumental in elucidating the role of TRPM8 in human physiology. This guide synthesizes the available preclinical and clinical data to provide a detailed understanding of its mechanism of action. Key findings indicate that PF-05105679 effectively blocks TRPM8 activation, demonstrating efficacy in a human cold pressor test. While it did not induce hypothermia at therapeutic doses, the clinical development was halted due to adverse effects, including a sensation of heat.[3][4][5]
Quantitative Data Summary
The pharmacological profile of PF-05105679 is characterized by its high potency and selectivity for the TRPM8 channel. The following tables summarize the key quantitative data gathered from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of PF-05105679
| Parameter | Value | Species | Assay | Reference |
| IC50 | 103 nM | Human | Electrophysiology | [1][2][3] |
| IC50 | 181 nM | Not Specified | FLIPR Assay | [6] |
| Selectivity | >100-fold | Not Specified | Various receptor, ion channel, and enzyme assays | [4] |
| Selectivity over TRPV1 | >100-fold | Not Specified | Ca2+ mobilization and single-cell patch-clamp | [6] |
| Selectivity over TRPA1 | >100-fold | Not Specified | Ca2+ mobilization and single-cell patch-clamp | [6] |
Table 2: Preclinical Pharmacokinetics of PF-05105679
| Species | Dose | T1/2 (hours) | CL (mL/min/kg) | Vss (L/kg) | Reference |
| Rat | 2, 20 mg/kg (oral gavage) | 3.6 | 19.8 | 6.2 | [7] |
| Dog | 0.2 mg/kg (IV) | 3.9 | 31 | 7.4 | [7] |
| Dog | 20 mg/kg (oral gavage) | 3.9 | 31 | 7.4 | [7] |
Table 3: Clinical Trial Information for PF-05105679 (NCT01393652)
| Parameter | Value | Notes | Reference |
| Efficacious Dose | 900 mg (single dose) | Provided efficacy in a cold pressor test comparable to oxycodone. | [3][4] |
| Cmax at Efficacious Dose | ~3-fold the TRPM8 IC50 | Unbound plasma concentrations exceeded the IC50. | [3] |
| Effect on Core Body Temperature | No significant change | Doses up to 900 mg did not induce hypothermia. | [3][4] |
| Adverse Events | Hot sensation (mouth, face, upper body, arms, hands) | Reported in a subset of volunteers and was not well-tolerated. | [3][5] |
Mechanism of Action
PF-05105679 acts as a direct antagonist of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (<28°C) and cooling agents like menthol and icilin.[4] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization of the neuron and the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of cold.
The precise binding site of PF-05105679 on the TRPM8 channel has not been definitively elucidated through co-crystallization or cryo-electron microscopy studies in the public domain. However, based on studies of other TRPM8 antagonists and the known structure of the channel, it is hypothesized that PF-05105679 binds to the voltage-sensor like domain (VSLD), which is composed of the first four transmembrane helices (S1-S4). This region is known to be a binding pocket for various TRPM8 modulators. Another potential binding site for antagonists has been proposed near the channel's pore, involving the S5 and S6 helices. By binding to the channel, PF-05105679 likely stabilizes a closed conformation, preventing the conformational changes necessary for channel opening in response to cold or chemical agonists. This blockade of ion influx effectively inhibits the signaling of cold stimuli.
Caption: Simplified signaling pathway of TRPM8 activation and its inhibition by PF-05105679.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of PF-05105679 on the TRPM8 channel.
Single-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and was used to confirm the potency of PF-05105679 as a TRPM8 antagonist.[4]
Objective: To measure the inhibitory effect of PF-05105679 on TRPM8 channel currents.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8.[8]
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with CsOH.
Procedure:
-
HEK293-hTRPM8 cells are plated on glass coverslips 24-48 hours prior to the experiment.
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Cells are held at a holding potential of -60 mV.
-
TRPM8 currents are elicited by application of a TRPM8 agonist (e.g., 100 µM menthol or a cold ramp) or by a voltage step protocol (e.g., ramps from -100 mV to +100 mV).
-
After establishing a stable baseline current, various concentrations of PF-05105679 are co-applied with the agonist.
-
The inhibition of the agonist-induced current is measured at each concentration of PF-05105679.
-
The IC50 value is determined by fitting the concentration-response data to a logistic equation.
Caption: Experimental workflow for patch-clamp electrophysiology.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput assay is used to determine the potency of TRPM8 antagonists by measuring changes in intracellular calcium concentration.
Objective: To determine the IC50 of PF-05105679 by measuring its ability to inhibit agonist-induced calcium influx through TRPM8 channels.
Cell Line: HEK293 cells stably expressing human TRPM8.
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
TRPM8 agonist (e.g., menthol or icilin).
Procedure:
-
HEK293-hTRPM8 cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
The culture medium is removed, and the cells are loaded with a calcium-sensitive dye in assay buffer for 1-2 hours at 37°C.
-
After dye loading, the cells are washed with assay buffer.
-
Serial dilutions of PF-05105679 are added to the wells and incubated for 10-30 minutes.
-
The plate is placed in a FLIPR instrument, and baseline fluorescence is measured.
-
A solution of a TRPM8 agonist (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells.
-
The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.
-
The percentage of inhibition for each concentration of PF-05105679 is calculated, and the data is fitted to determine the IC50 value.
Caption: Experimental workflow for the FLIPR calcium assay.
Human Cold Pressor Test
This clinical test is used to assess pain tolerance in response to a cold stimulus and was employed to evaluate the analgesic efficacy of PF-05105679 in humans.
Objective: To evaluate the effect of PF-05105679 on cold-induced pain in healthy volunteers.
Procedure:
-
Baseline pain tolerance is established by having the subject immerse their non-dominant hand in a container of ice water (typically 1-4°C).
-
The subject is instructed to report when they first feel pain (pain threshold) and to keep their hand immersed for as long as they can tolerate the pain (pain tolerance). The time of hand withdrawal is recorded.
-
Subjects are administered a single oral dose of PF-05105679 (e.g., 900 mg), placebo, or a positive control (e.g., oxycodone).
-
At specified time points post-dose (e.g., 1.5 hours), the cold pressor test is repeated.
-
Changes in pain tolerance (time to hand withdrawal) are measured and compared between the treatment groups. Pain intensity may also be rated using a numerical rating scale.
Caption: Workflow for the human cold pressor test.
Conclusion
PF-05105679 is a well-characterized, potent, and selective antagonist of the TRPM8 ion channel. Its mechanism of action involves the direct blockade of the channel, thereby inhibiting the cellular response to cold and chemical agonists. While its clinical development was discontinued, PF-05105679 remains a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPM8. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of sensory neuroscience, pain, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Inhibition of TRPM8 Channels Reduces Pain in the Cold Pressor Test in Humans | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bsys.ch [bsys.ch]
